(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole
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Description
Synthesis Analysis
Synthetic cathinones are one of the most numerous and widespread groups among Novel Psychoactive Substances (NPS). The emergence of NPS has been a continuous and evolving problem for more than a decade1. Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds1.Molecular Structure Analysis
The basic structure of cathinone consists of a phenyl ring and an attached aminoalkyl chain with a carbonyl1. Synthetic cathinones can be classified as phenylethylamines that possess psychostimulant effects, and cathinone derivatives themselves can be described as β-keto phenylethylamines1.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving “®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole”.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole” are not available in the public domain.Safety And Hazards
The safety and hazards associated with this specific compound are not available in the public domain. However, synthetic cathinones, a related group of compounds, pose a significant threat to the health and lives of their users1.
Future Directions
The development of new drugs or drug candidates based on similar systems has been a promising approach due to the diverse activities associated with these systems2. Therefore, it is important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented1.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on general knowledge and might not directly apply to “®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole”.
properties
IUPAC Name |
5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-MSXAUQHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole |
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